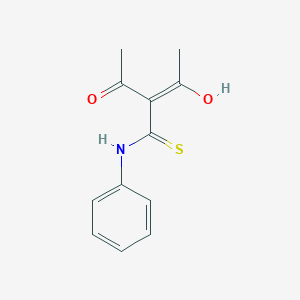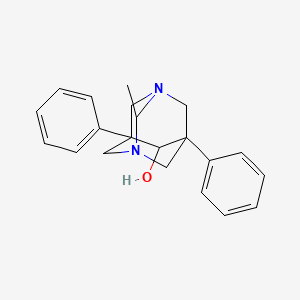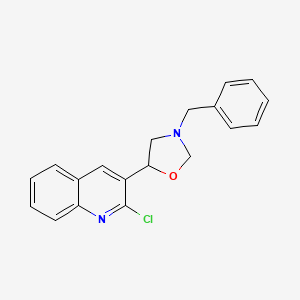
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, a phenyl group, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with aniline in the presence of a base, followed by the introduction of a thioamide group through a reaction with Lawesson’s reagent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The thioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of (Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide.
Reduction: Formation of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine: Similar structure but with an amine group instead of a thioamide group.
(Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is unique due to the presence of both a hydroxy group and a thioamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide |
InChI |
InChI=1S/C12H13NO2S/c1-8(14)11(9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,13,16)/b11-8- |
Clé InChI |
WZGZRMJZXFCNDW-FLIBITNWSA-N |
SMILES isomérique |
C/C(=C(\C(=O)C)/C(=S)NC1=CC=CC=C1)/O |
SMILES canonique |
CC(=C(C(=O)C)C(=S)NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)


![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)


